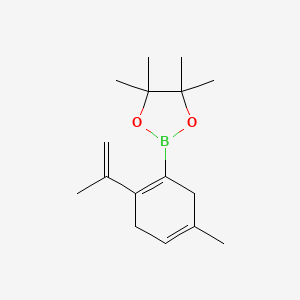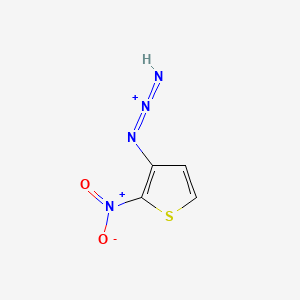![molecular formula C13H14ClN3O B14154684 Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- CAS No. 88743-53-7](/img/structure/B14154684.png)
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is a chemical compound that features a morpholine ring substituted with a 4-chlorophenyl group and a pyrazolyl group. This compound is of interest due to its unique structure, which combines the properties of morpholine, pyrazole, and chlorophenyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the morpholine ring: The morpholine ring can be synthesized from diethanolamine through cyclization reactions.
Coupling of the morpholine and pyrazole rings: The final step involves coupling the morpholine ring with the substituted pyrazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors. Research has shown that derivatives of this compound can exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- and its derivatives are investigated for their therapeutic potential. They are explored as potential drug candidates for the treatment of various diseases, including infections, cancer, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)morpholine: This compound shares the chlorophenyl and morpholine groups but lacks the pyrazole ring.
4-(4-Chlorophenyl)-1H-pyrazole: This compound contains the chlorophenyl and pyrazole groups but lacks the morpholine ring.
Morpholine, 4-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-: This compound is similar but has a bromine atom instead of chlorine.
Uniqueness
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is unique due to the combination of its structural elements. The presence of both the morpholine and pyrazole rings, along with the chlorophenyl group, provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing new compounds with enhanced activity and specificity.
Properties
CAS No. |
88743-53-7 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-15-16-13(12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16) |
InChI Key |
WMNIXBHLVXKWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


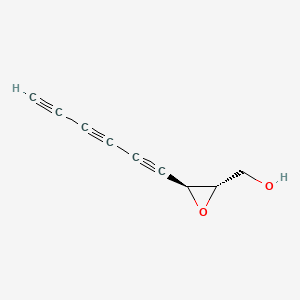
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)
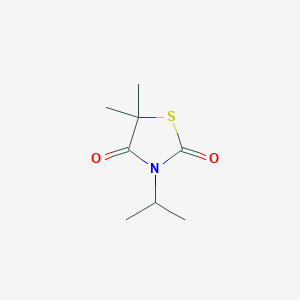

![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
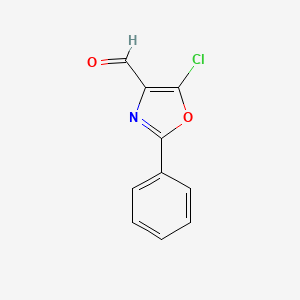
![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)
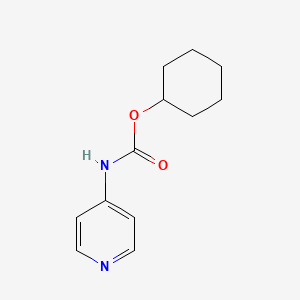
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
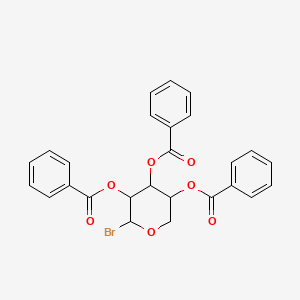
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
